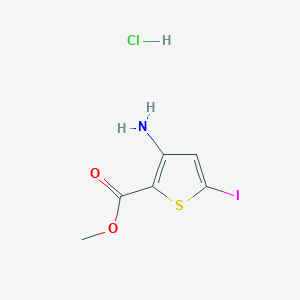

Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride

CAS No.: 1351655-19-0

Cat. No.: VC2875785

Molecular Formula: C6H7ClINO2S

Molecular Weight: 319.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351655-19-0 |

|---|---|

| Molecular Formula | C6H7ClINO2S |

| Molecular Weight | 319.55 g/mol |

| IUPAC Name | methyl 3-amino-5-iodothiophene-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C6H6INO2S.ClH/c1-10-6(9)5-3(8)2-4(7)11-5;/h2H,8H2,1H3;1H |

| Standard InChI Key | JZKOCMFZWBQUHC-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(S1)I)N.Cl |

| Canonical SMILES | COC(=O)C1=C(C=C(S1)I)N.Cl |

Introduction

Structural Characteristics and Properties

Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) with specific functional groups: an amino group at position 3, an iodine atom at position 5, and a methyl carboxylate group at position 2, with hydrochloride salt formation. The compound has the molecular formula C₆H₇ClINO₂S and a molecular weight of 319.55 g/mol.

Physical and Chemical Properties

The following table summarizes the key properties of this compound:

| Property | Value |

|---|---|

| CAS Number | 1351655-19-0 |

| Molecular Formula | C₆H₇ClINO₂S |

| Molecular Weight | 319.55 g/mol |

| IUPAC Name | methyl 3-amino-5-iodothiophene-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C6H6INO2S.ClH/c1-10-6(9)5-3(8)2-4(7)11-5;/h2H,8H2,1H3;1H |

| Standard InChIKey | JZKOCMFZWBQUHC-UHFFFAOYSA-N |

| PubChem Compound ID | 71779239 |

The compound possesses several reactive functional groups that contribute to its chemical behavior and applications. The thiophene core provides aromaticity and sulfur-based reactivity, while the amino group serves as a nucleophilic center. The iodine substituent offers opportunities for coupling reactions, and the methyl carboxylate group provides ester functionality. The hydrochloride salt formation affects its solubility profile and stability.

Synthesis and Purification

The synthesis of Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride requires careful control of reaction conditions to optimize yield and minimize by-products.

Purification Methods

After synthesis, the compound undergoes purification to ensure high purity for research applications. Common purification techniques include:

-

Recrystallization from appropriate solvent systems

-

Column chromatography for removing impurities

-

Filtration and washing procedures to eliminate inorganic contaminants

Analytical techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structural integrity and purity of the final product.

Chemical Reactivity

The reactivity of Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride is determined by its functional groups and the thiophene core structure.

Reaction Types

This compound can participate in various chemical transformations, including:

-

Nucleophilic Substitution Reactions: The iodine atom at position 5 can be replaced by other nucleophiles such as amines or thiols, similar to the reactivity observed in related thiophene derivatives.

-

Cross-coupling Reactions: The iodine substituent makes this compound suitable for palladium-catalyzed coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are valuable for forming carbon-carbon bonds.

-

Amino Group Transformations: The primary amino group can undergo various reactions including diazotization, acylation, and condensation with aldehydes or ketones.

-

Ester Modifications: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or transesterified to other ester derivatives.

Reaction Conditions

The reactivity patterns of this compound are influenced by specific reaction conditions:

-

For oxidation reactions, common oxidizing agents include potassium permanganate and hydrogen peroxide.

-

For reduction reactions, reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

-

For substitution reactions at the iodine position, basic conditions using sodium hydroxide or potassium carbonate are often necessary.

Analytical Characterization

To confirm the structure and purity of Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride, several analytical techniques are commonly employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR provides information about the proton environments, including the methyl ester, thiophene ring, and amino group.

-

¹³C NMR confirms the carbon skeleton of the molecule.

-

Heteronuclear correlation experiments help establish connectivity within the structure.

-

-

Mass Spectrometry:

-

Provides molecular weight confirmation and fragmentation patterns that verify structural features.

-

High-resolution mass spectrometry can determine the exact mass of the compound.

-

-

Infrared Spectroscopy (IR):

-

Identifies characteristic functional groups such as N-H, C=O, and C-I stretching bands.

-

Confirms the presence of the hydrochloride salt through N-H stretching patterns.

-

Research Applications

Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride has significant value in various research domains.

Chemical Research

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. The presence of multiple functional groups allows for selective modifications to create diverse derivatives.

Pharmaceutical Research

The compound has potential applications in pharmaceutical development:

-

Drug Discovery: As a scaffold for medicinal chemistry programs and structure-activity relationship studies.

-

Probe Development: The iodine functionality makes it suitable for developing imaging probes or radiolabeled compounds.

-

Library Synthesis: As a starting point for creating focused libraries of compounds for biological screening.

Materials Science

The unique electronic properties of thiophene derivatives make them valuable in materials science:

-

Electronic Materials: Potential applications in developing materials with specific electronic properties.

-

Conjugated Systems: As building blocks for π-conjugated systems with optical or electronic applications.

Future Research Directions

Future investigations involving Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride may focus on:

-

Developing more efficient and environmentally friendly synthetic routes

-

Exploring its potential in combinatorial chemistry for drug discovery

-

Investigating specific biological targets and mechanisms of action

-

Utilizing the compound in the development of novel materials with specific properties

-

Exploring its potential as a component in catalytic systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume